molecular formula C11H14N4O2 B13147516 tert-Butyl imidazo[1,2-a]pyrazin-3-ylcarbamate

tert-Butyl imidazo[1,2-a]pyrazin-3-ylcarbamate

Cat. No.: B13147516
M. Wt: 234.25 g/mol
InChI Key: JOYOXFKCJWFEDE-UHFFFAOYSA-N
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Description

tert-Butyl imidazo[1,2-a]pyrazin-3-ylcarbamate is a heterocyclic compound that features a fused imidazole and pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl imidazo[1,2-a]pyrazin-3-ylcarbamate typically involves multicomponent reactions. One efficient method is the iodine-catalyzed synthesis, which involves a one-pot three-component condensation reaction. This reaction includes an aryl aldehyde, 2-aminopyrazine, and tert-butyl isocyanide, leading to the formation of the imidazo[1,2-a]pyrazine scaffold .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the multicomponent reaction approach is favored due to its simplicity, efficiency, and the high yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl imidazo[1,2-a]pyrazin-3-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazo[1,2-a]pyrazine core.

    Substitution: Substitution reactions, particularly at the nitrogen atoms, are common and can lead to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while substitution reactions can yield various substituted imidazo[1,2-a]pyrazine derivatives .

Scientific Research Applications

tert-Butyl imidazo[1,2-a]pyrazin-3-ylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl imidazo[1,2-a]pyrazin-3-ylcarbamate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme lanosterol 14-α-demethylase, which is crucial for ergosterol biosynthesis in fungi. This inhibition disrupts the fungal cell membrane, leading to cell death . Additionally, its anticancer activity is attributed to its ability to interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: tert-Butyl imidazo[1,2-a]pyrazin-3-ylcarbamate is unique due to its specific substitution pattern and the presence of the tert-butyl group, which enhances its lipophilicity and potentially its biological activity. Its diverse range of applications in medicinal chemistry, particularly its antimicrobial and anticancer properties, sets it apart from other similar compounds .

Properties

Molecular Formula

C11H14N4O2

Molecular Weight

234.25 g/mol

IUPAC Name

tert-butyl N-imidazo[1,2-a]pyrazin-3-ylcarbamate

InChI

InChI=1S/C11H14N4O2/c1-11(2,3)17-10(16)14-9-7-13-8-6-12-4-5-15(8)9/h4-7H,1-3H3,(H,14,16)

InChI Key

JOYOXFKCJWFEDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C2N1C=CN=C2

Origin of Product

United States

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